Bis(trifluoroacetoxy)borane Bis(trifluoroacetoxy)borane
Brand Name: Vulcanchem
CAS No.: 75626-03-8
VCID: VC19354845
InChI: InChI=1S/C4BF6O4/c6-3(7,8)1(12)14-5-15-2(13)4(9,10)11
SMILES:
Molecular Formula: C4BF6O4
Molecular Weight: 236.84 g/mol

Bis(trifluoroacetoxy)borane

CAS No.: 75626-03-8

Cat. No.: VC19354845

Molecular Formula: C4BF6O4

Molecular Weight: 236.84 g/mol

* For research use only. Not for human or veterinary use.

Bis(trifluoroacetoxy)borane - 75626-03-8

Specification

CAS No. 75626-03-8
Molecular Formula C4BF6O4
Molecular Weight 236.84 g/mol
Standard InChI InChI=1S/C4BF6O4/c6-3(7,8)1(12)14-5-15-2(13)4(9,10)11
Standard InChI Key RWTOXMWWVDQMCN-UHFFFAOYSA-N
Canonical SMILES [B](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(trifluoroacetoxy)borane adopts a trigonal planar geometry around the boron center, with three trifluoroacetoxy ligands (CF3COO\text{CF}_3\text{COO}^-) occupying the coordination sites . The electron-withdrawing nature of the trifluoromethyl groups enhances the Lewis acidity of the boron atom, a critical feature for its catalytic activity . PubChem’s 2D structural depiction confirms this arrangement, though 3D conformational analysis remains challenging due to limitations in molecular mechanics force fields for boron-containing systems .

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl (C=O\text{C=O}) and boron-oxygen bonds. For analogous boron esters, such as di(2,4,6-triisopropylphenyl)fluoroborane, IR peaks near 2460 cm1^{-1} correspond to B–H stretching modes . While direct spectral data for bis(trifluoroacetoxy)borane is scarce, its decomposition products—including boric acid and trifluoroacetic acid—exhibit identifiable signatures in 11B^{11}\text{B} and 19F^{19}\text{F} NMR spectra .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of bis(trifluoroacetoxy)borane typically involves the reaction of boron trifluoride (BF3\text{BF}_3) with trifluoroacetic acid (CF3COOH\text{CF}_3\text{COOH}) under controlled conditions . Alternative methods utilize Grignard reagents, as demonstrated in the preparation of hindered organoboron compounds . For example, the reaction of tripylmagnesium bromide with BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 yields fluoroborane derivatives, suggesting adaptable protocols for synthesizing trifluoroacetoxy analogs .

Scalability and Purification

Industrial-scale production often employs a 1M solution of bis(trifluoroacetoxy)borane in trifluoroacetic acid to enhance stability and handling . Purification via distillation under reduced pressure (e.g., 0.02 mm Hg) minimizes thermal decomposition, yielding a viscous liquid that crystallizes upon cooling .

Physicochemical Properties

PropertyValueConditionsSource
Molecular Weight349.86 g/mol-
Density1.521 g/mL25°C
Boiling Point116.7±50.0 °C (Predicted)-
SolubilityInsoluble in water-
StabilityMoisture-sensitiveInert atmosphere, 2–8°C

The compound’s insolubility in water and sensitivity to hydrolysis necessitate storage under anhydrous conditions . Its compatibility with organic solvents like dichloromethane and chloroform facilitates use in homogeneous catalysis .

Applications in Organic Synthesis

Catalytic Homoallyboration

Bis(trifluoroacetoxy)borane catalyzes homoallyboration reactions, enabling the stereoselective formation of carbon-carbon bonds. This reactivity parallels that of tris(pentafluorophenyl)borane, which activates silanes in hydrosilylation transformations . For instance, the reduction of aldehydes to alcohols using poly(methylhydrosiloxane) (PMHS) demonstrates its potential as a sustainable alternative to transition-metal catalysts .

Deprotection Reagent

In peptide synthesis, the compound facilitates the cleavage of protecting groups under mild conditions. Its strong Lewis acidity allows for selective deprotection without degrading acid-labile functional groups .

Stability and Decomposition Pathways

Exposure to moisture triggers rapid hydrolysis, yielding boric acid (H3BO3\text{H}_3\text{BO}_3) and trifluoroacetic acid :

B(OCOCF3)3+3H2OB(OH)3+3CF3COOH\text{B(OCOCF}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{B(OH)}_3 + 3\text{CF}_3\text{COOH}

This exothermic reaction necessitates stringent handling protocols, including inert-atmosphere gloveboxes and moisture-free solvents . Solid-state stability exceeds three months under argon, but solution-phase degradation occurs within weeks .

Future Directions and Research Opportunities

Recent advances in frustrated Lewis pair (FLP) chemistry highlight the potential for modifying bis(trifluoroacetoxy)borane with sterically hindered ligands to enhance air stability . Additionally, computational studies of its electronic structure could optimize catalytic efficiency in asymmetric synthesis.

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